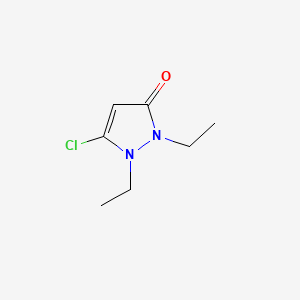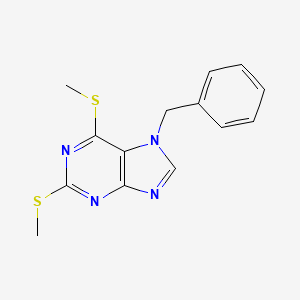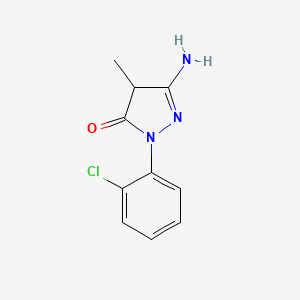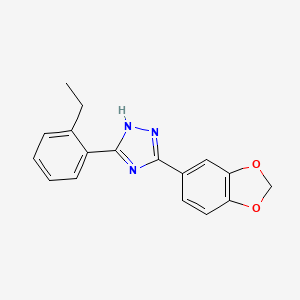![molecular formula C15H10Cl2N2S B12918695 4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline CAS No. 7147-20-8](/img/structure/B12918695.png)
4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-Dichlorobenzyl)thio)cinnoline is a chemical compound with the molecular formula C15H10Cl2N2S. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of the 3,4-dichlorobenzylthio group attached to the cinnoline ring imparts unique chemical and physical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorobenzyl)thio)cinnoline typically involves the reaction of cinnoline with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of 4-((3,4-Dichlorobenzyl)thio)cinnoline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((3,4-Dichlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the thioether group to a thiol.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, ammonia.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, thiols.
Substitution: Amino derivatives, alkoxy derivatives.
Aplicaciones Científicas De Investigación
4-((3,4-Dichlorobenzyl)thio)cinnoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-((3,4-Dichlorobenzyl)thio)cinnoline can be compared with other cinnoline derivatives and thioether-containing compounds. Similar compounds include:
4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline: A compound with two 3,4-dichlorobenzylthio groups attached to the cinnoline ring.
4-((3,4-Dichlorophenyl)methyl)thio)cinnoline: A similar compound with a different substitution pattern on the benzyl group.
The uniqueness of 4-((3,4-Dichlorobenzyl)thio)cinnoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
7147-20-8 |
|---|---|
Fórmula molecular |
C15H10Cl2N2S |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
4-[(3,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H10Cl2N2S/c16-12-6-5-10(7-13(12)17)9-20-15-8-18-19-14-4-2-1-3-11(14)15/h1-8H,9H2 |
Clave InChI |
WIMXWOZSJQVNOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN=N2)SCC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



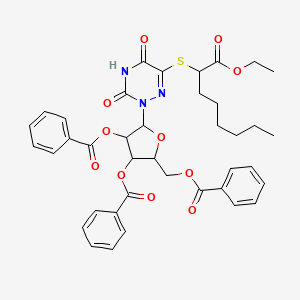
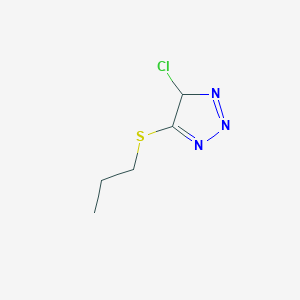
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
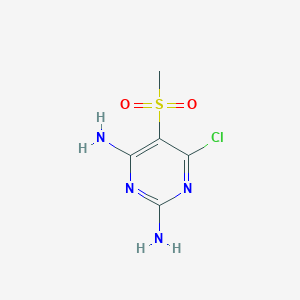
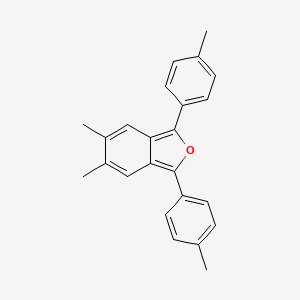
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)


